molecular formula C6H15N B3042173 N-Methyl-3-pentanamine CAS No. 52317-98-3

N-Methyl-3-pentanamine

Cat. No. B3042173
CAS RN: 52317-98-3
M. Wt: 101.19 g/mol
InChI Key: IFFVNFLXNMUQEL-UHFFFAOYSA-N
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Description

N-Methyl-3-pentanamine is a chemical compound with the molecular formula C6H15N . It is also known by other names such as 3-Pentanamine, N-methyl-, N-(1-ethylpropyl)-N-methylamine, and methyl (pentan-3-yl)amine .


Molecular Structure Analysis

The molecular structure of N-Methyl-3-pentanamine consists of a total of 21 bonds. There are 6 non-H bonds, 3 rotatable bonds, and 1 secondary amine (aliphatic) . The molecule has an average mass of 101.190 Da and a monoisotopic mass of 101.120445 Da .


Physical And Chemical Properties Analysis

N-Methyl-3-pentanamine has a molecular weight of 101.19 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data were not found in the sources I accessed.

Scientific Research Applications

Catalysis and Chemical Reactions

  • Hydrogenation and Isomerization : In the field of catalysis, N-Methyl-3-pentanamine-related compounds have been studied for their roles in hydrogenation and isomerization reactions. For instance, hydrogenation of cis-2-pentenenitrile over Ni/alumina resulted in the formation of various compounds, including 1-pentanamine. This process involved selective poisoning of metal sites with carbon monoxide and acid sites with ammonia, demonstrating the complexity of these chemical reactions (Canning, Jackson, & Mitchell, 2006).

Chemical Synthesis and Characterization

  • Synthesis and Biological Activity : Research has been conducted on the synthesis of novel N-(α-bromoacyl)-α-amino esters containing N-Methyl-3-pentanamine-related structures. These compounds have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity, showing low levels of cytotoxicity and absence of significant biological activity in tested concentrations, indicating potential for future applications in prodrug development (Yancheva et al., 2015).

Biochemical and Pharmacological Studies

  • PET Tracer for NR2B Subunit-Containing NMDA Receptors : In pharmacology, compounds related to N-Methyl-3-pentanamine have been investigated for their potential as PET tracers for NR2B subunit-containing NMDA receptors. This research is crucial for understanding neurodegenerative disorders like Alzheimer's disease. A specific compound, N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, showed promise in animal studies, although limitations related to sigma-1 receptor binding were noted (Christiaans et al., 2014).

Environmental and Agricultural Research

  • Pesticide Interaction : In environmental science, the interaction of N-Methyl-3-pentanamine-related herbicides has been studied. For example, the combination of certain herbicides led to the formation of an unexpected residue, demonstrating the complex chemical interactions that can occur in agricultural settings (Bartha, 1969).

Safety and Hazards

While specific safety and hazard data for N-Methyl-3-pentanamine was not found, general safety measures for handling amines include avoiding inhalation, ingestion, or skin contact, and using the compound in a well-ventilated area .

properties

IUPAC Name

N-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(5-2)7-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFVNFLXNMUQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314609
Record name N-Methyl-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52317-98-3
Record name N-Methyl-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52317-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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